Boc-5-chloro-DL-tryptophan

Description

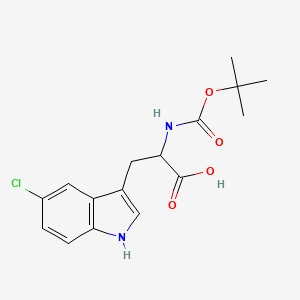

Structure

3D Structure

Properties

IUPAC Name |

3-(5-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZXAZAYKCNQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624583 | |

| Record name | N-(tert-Butoxycarbonyl)-5-chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361576-61-6 | |

| Record name | N-(tert-Butoxycarbonyl)-5-chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Boc-5-chloro-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-5-chloro-DL-tryptophan is a synthetically modified amino acid derivative of tryptophan, a critical component in various biological processes. The incorporation of a chlorine atom at the 5-position of the indole ring and the presence of a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group make this compound a valuable building block in medicinal chemistry and drug discovery. Its unique structural features offer the potential for creating novel peptides and small molecules with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and potential biological significance of this compound.

Chemical and Physical Properties

This compound is a racemic mixture of the D and L enantiomers. The Boc protecting group enhances its solubility in organic solvents and allows for its use in peptide synthesis without unintended reactions at the amino group.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉ClN₂O₄ | [2] |

| Molecular Weight | 338.79 g/mol | [2] |

| CAS Number | 361576-61-6 | [2] |

| Appearance | White to off-white powder (predicted) | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. | [3] |

| IUPAC Name | 2-(tert-butoxycarbonylamino)-3-(5-chloro-1H-indol-3-yl)propanoic acid | [4] |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O | [4] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals corresponding to the protons of the Boc group (a singlet around 1.4 ppm), the alpha- and beta-protons of the amino acid backbone, and the aromatic protons of the 5-chloroindole ring. The chemical shifts of the indole protons will be influenced by the electron-withdrawing effect of the chlorine atom.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the Boc group, the alpha- and beta-carbons, and the carbons of the 5-chloroindole ring.

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an [M+2] peak that is approximately one-third the intensity of the molecular ion peak.[5]

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the carbamate and the indole, C=O stretching of the carboxylic acid and the carbamate, and C-Cl stretching. The spectrum for the related compound, Boc-Trp(Boc)-OH, shows characteristic peaks that can be used as a reference.[6]

Experimental Protocols

Synthesis of this compound

A general method for the N-Boc protection of amino acids involves the use of di-tert-butyl dicarbonate (Boc)₂O. A specific protocol for 5-chloro-DL-tryptophan can be adapted from general procedures.[7][8] A potential synthetic route is also suggested in a patent for a related compound which utilizes a copper complex to protect the α-amino and carboxyl groups during the reaction.[9]

General N-Boc Protection Protocol:

-

Dissolution: Dissolve 5-chloro-DL-tryptophan in a suitable solvent system, such as a mixture of dioxane and water or an organic solvent like dichloromethane.

-

Base Addition: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group, making it more nucleophilic.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, perform an aqueous workup to remove the base and other water-soluble impurities. This typically involves acidification followed by extraction with an organic solvent.

-

Purification: The crude product can then be purified using techniques such as recrystallization or column chromatography.

Purification Protocols

Recrystallization: Recrystallization is a common method for purifying solid organic compounds. The crude this compound can be dissolved in a minimal amount of a hot solvent in which it is soluble and then allowed to cool slowly. A second solvent in which the compound is less soluble can be added to induce crystallization.

Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A suitable solvent system (eluent) is chosen to separate the desired product from impurities based on their differential polarity and affinity for the stationary phase (silica gel).

Biological Activity and Applications

Halogenated tryptophan derivatives have garnered significant interest in drug discovery due to their potential to modulate biological activity.[5][10]

Antimicrobial and Anti-parasitic Activity: Studies have shown that halogenated tryptophan analogues can exhibit significant trypanocidal activity, making them potential candidates for the treatment of human African trypanosomiasis.[5] The mechanism of action is believed to involve the disruption of essential amino acid metabolism, particularly transamination processes, within the parasite.[5] Furthermore, 5-chlorotryptophan has been identified as a component of antibiotic non-ribosomal peptide families and has shown selective inhibitory activities against certain bacteria.[11][12]

Role in Peptide and Drug Synthesis: this compound serves as a valuable building block in the synthesis of peptides and other complex molecules. The presence of the chlorine atom can influence the conformation and binding affinity of the resulting peptide, potentially leading to enhanced therapeutic properties. The Boc protecting group is crucial for solid-phase peptide synthesis (SPPS), allowing for the stepwise addition of amino acids to a growing peptide chain.[13]

The introduction of halogen atoms into organic compounds can significantly improve their efficacy, selectivity, and metabolic stability, making them valuable for the development of advanced drugs.[10]

Conclusion

This compound is a specialized chemical entity with significant potential in the fields of medicinal chemistry and drug development. While detailed experimental data for this specific compound remains somewhat limited in publicly accessible literature, its structural characteristics and the known biological activities of related halogenated tryptophan derivatives suggest it is a valuable tool for the synthesis of novel therapeutic agents. Further research into its specific properties and biological mechanisms of action is warranted to fully exploit its potential in the development of new pharmaceuticals.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C16H19ClN2O4 | CID 22309411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boc-Trp(Boc)-OH | C21H28N2O6 | CID 7020330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. CN113861097A - Synthesis method of multi-configuration 1-Boc-N-Fmoc tryptophan compound - Google Patents [patents.google.com]

- 10. UT technology: Biosynthesized halogenated tryptophan derivatives [utotc.technologypublisher.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. US20060239914A1 - Gastrin releasing peptide compounds - Google Patents [patents.google.com]

Boc-5-chloro-DL-tryptophan CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-5-chloro-DL-tryptophan, a key building block in synthetic chemistry and drug discovery. This document details its chemical properties, synthesis, and primary applications, with a focus on its role in peptide synthesis and its relevance to the modulation of the indoleamine 2,3-dioxygenase (IDO1) pathway.

Core Compound Data

This compound is a derivative of the essential amino acid tryptophan, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a chlorine atom is substituted at the 5-position of the indole ring. This modification is crucial for its application in solid-phase peptide synthesis (SPPS) and for studying the effects of halogenated tryptophan analogues in biological systems.

| Property | Value | Reference |

| CAS Number | 361576-61-6 | [1] |

| Molecular Formula | C₁₆H₁₉ClN₂O₄ | [1] |

| Molecular Weight | 338.78 g/mol | [1] |

| Synonyms | N-(tert-Butoxycarbonyl)-5-chloro-DL-tryptophan | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through the protection of the amino group of 5-chloro-DL-tryptophan using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a mixed solvent system under basic conditions.[2][3]

Experimental Protocol: Boc Protection of 5-chloro-DL-tryptophan

This protocol is adapted from the general procedure for the Boc protection of amino acids.[2][4]

-

Dissolution: Dissolve 5-chloro-DL-tryptophan (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide. The volume should be sufficient to fully dissolve the amino acid.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of 2-3 with a cold 1 M solution of hydrochloric acid.

-

Extract the product with ethyl acetate.

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by crystallization or column chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group prevents the formation of unwanted side reactions at the N-terminus during peptide bond formation. The Boc group is stable under neutral and basic conditions but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA).

Experimental Protocol: Boc SPPS Cycle

The following is a generalized protocol for one cycle of Boc SPPS.

| Step | Procedure | Reagents | Purpose |

| 1. Resin Swelling | The solid support resin is swollen in a suitable solvent. | Dichloromethane (DCM) | To allow for efficient diffusion of reagents into the resin beads. |

| 2. Deprotection | The Boc protecting group is removed from the N-terminus of the growing peptide chain. | 25-50% Trifluoroacetic acid (TFA) in DCM | To expose the free amine for the next coupling reaction. |

| 3. Neutralization | The resulting trifluoroacetate salt is neutralized to the free amine. | 5-10% Diisopropylethylamine (DIEA) in DCM | To prepare the N-terminus for nucleophilic attack. |

| 4. Coupling | The next Nα-Boc protected amino acid (e.g., this compound) is activated and coupled to the free amine. | Boc-amino acid, Coupling agents (e.g., HBTU, HOBt), DIEA in DMF/DCM | To form the new peptide bond. |

| 5. Washing | The resin is washed to remove excess reagents and byproducts. | DCM, Isopropanol (IPA) | To purify the resin-bound peptide before the next cycle. |

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the resin and removal of any side-chain protecting groups, typically using a strong acid like hydrogen fluoride (HF).

Biological Relevance: The Indoleamine 2,3-Dioxygenase (IDO1) Pathway

While direct biological activity of this compound is not extensively documented, its deprotected form, 5-chlorotryptophan, and other tryptophan analogues are of significant interest in drug discovery, particularly as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO1).[5][6]

IDO1 is a key enzyme in the kynurenine pathway, which is the major route of tryptophan catabolism in mammals.[7][8] In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.[5][9] The increased activity of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of kynurenine and its downstream metabolites. These metabolites have immunosuppressive effects, leading to the inhibition of T-cell and natural killer cell function and the promotion of regulatory T-cells.[5][6] This creates an immune-tolerant environment that allows cancer cells to evade the host's immune system.

Therefore, the inhibition of IDO1 is a promising strategy in cancer immunotherapy. Tryptophan analogues, such as 5-chlorotryptophan, can act as competitive inhibitors of IDO1, blocking the degradation of tryptophan and thereby helping to restore an anti-tumor immune response. The synthesis of peptides containing 5-chlorotryptophan, facilitated by the use of this compound, is a valuable tool for developing novel IDO1 inhibitors and probes to study this important pathway.

Conclusion

This compound is a valuable reagent for chemical and biomedical research. Its primary utility lies in the precise incorporation of the 5-chlorotryptophan moiety into synthetic peptides via solid-phase peptide synthesis. The resulting peptides are important tools for investigating and potentially targeting the indoleamine 2,3-dioxygenase (IDO1) pathway, a critical regulator of immune tolerance with significant implications for cancer immunotherapy and other disease areas. This guide provides the foundational technical information required for the effective use of this compound in a research and development setting.

References

- 1. This compound | C16H19ClN2O4 | CID 22309411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Deregulated tryptophan-kynurenine pathway is linked to inflammation, oxidative stress, and immune activation pathway in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Boc-5-chloro-DL-tryptophan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-tert-butyloxycarbonyl-5-chloro-DL-tryptophan (Boc-5-chloro-DL-tryptophan). This compound is a valuable building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of various biologically active molecules, including peptide and non-peptide-based therapeutics. The introduction of a chlorine atom at the 5-position of the indole ring can significantly modulate the pharmacological properties of the parent tryptophan molecule.

This document details a reliable synthetic protocol, presents expected quantitative data in a structured format, and includes a workflow diagram to visually represent the synthetic process.

Synthetic Strategy

The synthesis of this compound is achieved through the protection of the α-amino group of 5-chloro-DL-tryptophan using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is a standard and widely used method for the introduction of the acid-labile Boc protecting group onto amino acids.

Experimental Workflow

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol

This protocol is adapted from a standard procedure for the Boc-protection of L-tryptophan and is expected to be directly applicable to 5-chloro-DL-tryptophan.[1]

Materials:

-

5-chloro-DL-tryptophan

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 1 M

-

Dioxane

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 5-chloro-DL-tryptophan (1.0 eq) in a 1:1 mixture of deionized water and dioxane.

-

To the stirred solution, add 1 M aqueous sodium hydroxide (2.0 eq) to raise the pH and facilitate the dissolution of the amino acid.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.

-

Stir the mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After 24 hours, cool the reaction mixture in an ice bath and acidify to a pH of approximately 2.4 by the slow addition of 1 M hydrochloric acid.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography if necessary to yield this compound as a white to off-white solid.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for similar reactions.

| Parameter | Expected Value |

| Reactant Molar Ratios | |

| 5-chloro-DL-tryptophan | 1.0 eq |

| Di-tert-butyl dicarbonate | 1.1 eq |

| Sodium hydroxide | 2.0 eq |

| Reaction Conditions | |

| Solvent | 1:1 Water/Dioxane |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Product Characteristics | |

| Yield | ~60-75% |

| Purity (by HPLC) | >95% |

| Appearance | White to off-white solid |

Characterization Data

The following tables provide expected characterization data for the synthesized this compound. These are predicted values based on the known spectra of related compounds.

NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | Indole N-H |

| ~7.55 | d | 1H | Ar-H |

| ~7.25 | d | 1H | Ar-H |

| ~7.10 | dd | 1H | Ar-H |

| ~7.00 | s | 1H | Indole C2-H |

| ~5.05 | br d | 1H | Boc N-H |

| ~4.65 | m | 1H | α-CH |

| ~3.30 | m | 2H | β-CH₂ |

| 1.43 | s | 9H | Boc (CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~174.0 | C=O (acid) |

| ~155.5 | C=O (Boc) |

| ~134.5 | Ar-C |

| ~128.0 | Ar-C |

| ~125.5 | Ar-C (C-Cl) |

| ~122.5 | Ar-C |

| ~118.5 | Ar-C |

| ~111.0 | Ar-C |

| ~109.0 | Ar-C |

| ~80.0 | C(CH₃)₃ |

| ~54.0 | α-CH |

| ~28.3 | C(CH₃)₃ |

| ~27.5 | β-CH₂ |

Mass Spectrometry

Table 3: Expected Mass Spectrometry Data

| Technique | Ionization Mode | Expected m/z |

| Electrospray Ionization (ESI) | Positive | [M+H]⁺ ≈ 339.1 |

| Negative | [M-H]⁻ ≈ 337.1 |

Infrared Spectroscopy

Table 4: Expected FTIR Spectral Data (cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch (indole) |

| ~3300 | O-H stretch (acid) |

| ~2980 | C-H stretch (aliphatic) |

| ~1715 | C=O stretch (acid) |

| ~1690 | C=O stretch (Boc) |

| ~1520 | N-H bend |

| ~1160 | C-O stretch (Boc) |

| ~800 | C-Cl stretch |

Safety and Handling

-

Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

-

Sodium hydroxide and hydrochloric acid are corrosive and should be handled with appropriate caution.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

This guide provides a comprehensive framework for the successful synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and available instrumentation.

References

Spectroscopic Characterization of Boc-5-chloro-DL-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for N-tert-butyloxycarbonyl-5-chloro-DL-tryptophan (Boc-5-chloro-DL-tryptophan). Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents predicted data based on the known spectroscopic characteristics of closely related analogs, including L-tryptophan, Boc-L-tryptophan, and 5-chloro-L-tryptophan. The experimental protocols described are generalized standard procedures for the analysis of protected amino acids.

Predicted Spectroscopic Data

The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a chlorine atom at the 5-position of the indole ring is expected to induce characteristic shifts in the spectroscopic data compared to the parent amino acid, tryptophan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on data for Boc-tryptophan and the known effects of a chloro-substituent on the indole ring. The spectra are typically recorded in a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Indole NH) | 10.9 - 11.2 | br s | - |

| H-2 (Indole C2-H) | 7.2 - 7.4 | s | - |

| H-4 (Indole C4-H) | 7.5 - 7.7 | d | ~2.0 |

| H-6 (Indole C6-H) | 7.0 - 7.2 | dd | ~8.5, 2.0 |

| H-7 (Indole C7-H) | 7.3 - 7.5 | d | ~8.5 |

| α-CH | 4.4 - 4.6 | m | - |

| β-CH₂ | 3.2 - 3.4 | m | - |

| Boc (CH₃)₃ | 1.4 - 1.5 | s | - |

| NH (Amide) | 5.0 - 5.2 | d | ~8.0 |

| COOH | 10.0 - 12.0 | br s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 173 - 175 |

| C=O (Boc) | 155 - 157 |

| C (Quaternary, Boc) | 79 - 81 |

| C-2 (Indole) | 123 - 125 |

| C-3 (Indole) | 110 - 112 |

| C-3a (Indole) | 127 - 129 |

| C-4 (Indole) | 118 - 120 |

| C-5 (Indole) | 125 - 127 |

| C-6 (Indole) | 121 - 123 |

| C-7 (Indole) | 111 - 113 |

| C-7a (Indole) | 134 - 136 |

| α-CH | 54 - 56 |

| β-CH₂ | 27 - 29 |

| Boc (CH₃)₃ | 28 - 29 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The data is typically acquired from a solid sample using KBr pellet or Attenuated Total Reflectance (ATR) techniques.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |

| N-H stretch (Indole) | 3350 - 3450 | Medium |

| N-H stretch (Amide) | 3250 - 3350 | Medium |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |

| C=O stretch (Boc urethane) | 1680 - 1700 | Strong |

| N-H bend (Amide II) | 1510 - 1550 | Medium |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

| C-Cl stretch | 700 - 800 | Medium |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common technique for the mass analysis of protected amino acids. The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments are presented below.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 339.0955 | Protonated molecular ion (for ³⁵Cl) |

| [M+H]⁺ | 341.0926 | Protonated molecular ion (for ³⁷Cl) |

| [M+Na]⁺ | 361.0775 | Sodium adduct (for ³⁵Cl) |

| [M+Na]⁺ | 363.0745 | Sodium adduct (for ³⁷Cl) |

| [M-Boc+H]⁺ | 239.0482 | Loss of the Boc group (for ³⁵Cl) |

| [M-Boc+H]⁺ | 241.0452 | Loss of the Boc group (for ³⁷Cl) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR : Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (ATR Method) :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition : Place the sample (KBr pellet in a holder or on the ATR stage) in the spectrometer's sample compartment. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.[1]

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.[2] A small amount of formic acid or ammonium acetate may be added to promote ionization.[3][4] The solution should be filtered to remove any particulates.[2]

-

Data Acquisition : Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

Data Analysis : Analyze the resulting spectrum to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and any significant fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers [scielo.org.mx]

- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. lcms.cz [lcms.cz]

- 4. Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution - Analyst (RSC Publishing) DOI:10.1039/C4AN02334J [pubs.rsc.org]

Navigating the Solubility Landscape of Boc-5-chloro-DL-tryptophan in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of N-tert-butyloxycarbonyl-5-chloro-DL-tryptophan (Boc-5-chloro-DL-tryptophan), a key building block in peptide synthesis and drug discovery. While specific quantitative solubility data for this halogenated tryptophan derivative is not extensively available in public literature, this document provides a robust framework for researchers, scientists, and drug development professionals. By leveraging data from the parent compound, N-Boc-L-tryptophan, and outlining detailed experimental protocols, this guide serves as an essential resource for the effective use of this compound in various synthetic applications.

Understanding the Solubility Profile

The introduction of a tert-butyloxycarbonyl (Boc) protecting group onto an amino acid generally increases its lipophilicity, thereby enhancing its solubility in organic solvents compared to the unprotected form. The presence of a chlorine atom on the indole ring of tryptophan further modulates its physicochemical properties, including polarity and intermolecular interactions, which in turn influences its solubility in different organic media.

Table 1: Qualitative Solubility of Structurally Similar Boc-Protected Amino Acids

| Solvent Family | Solvent | Qualitative Solubility of N-Boc-L-tryptophan |

| Amides | N,N-Dimethylformamide (DMF) | Soluble[1][2] |

| N-Methyl-2-pyrrolidone (NMP) | Generally Soluble[1] | |

| Chlorinated Solvents | Dichloromethane (DCM) | Soluble[1][2] |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Can be an effective solvent[1] |

| Ethers | Tetrahydrofuran (THF) | Generally Soluble |

| Alcohols | Methanol, Ethanol | Generally Soluble |

| Water | Less Soluble[2] |

Disclaimer: This table is based on data for N-Boc-L-tryptophan and general observations for Boc-protected amino acids. The actual solubility of this compound may vary and should be determined experimentally.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a specific organic solvent, a systematic experimental approach is necessary. The following protocol outlines a reliable method for generating quantitative solubility data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly and place it in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with the same organic solvent to a concentration suitable for the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

References

Purity Analysis of Boc-5-chloro-DL-tryptophan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of Boc-5-chloro-DL-tryptophan, a key building block in the synthesis of novel peptides and pharmaceutical agents. Ensuring the purity of this raw material is critical for the consistency of research results and the safety and efficacy of downstream applications. This document outlines common analytical techniques, potential impurities, and detailed experimental protocols.

Introduction

This compound ((tert-Butoxycarbonyl)-5-chloro-DL-tryptophan) is a protected amino acid derivative used in solid-phase and solution-phase peptide synthesis. The presence of the chlorine atom on the indole ring can modulate the biological activity of the resulting peptides, making it a valuable tool for medicinal chemists. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group prevents unwanted side reactions during peptide coupling. Given its role as a starting material, a thorough purity analysis is paramount.

Analytical Methods for Purity Determination

A multi-pronged analytical approach is essential for a comprehensive purity assessment of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity of this compound by separating the main component from any potential impurities. A reversed-phase HPLC method is typically employed.

Table 1: Typical HPLC Purity Specifications

| Parameter | Specification |

| Purity (by HPLC) | ≥ 95%[1] |

| Purity (High Grade) | ≥ 99%[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and the detection of structurally related impurities. The spectra provide detailed information about the molecular structure, confirming the presence of the Boc group, the tryptophan backbone, and the chloro-substitution on the indole ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities by their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a common technique for this analysis.

Table 2: Key Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₆H₁₉ClN₂O₄[3] |

| Molecular Weight | 338.79 g/mol [1] |

| [M+H]⁺ (calculated) | 339.1055 |

| [M+Na]⁺ (calculated) | 361.0874 |

Potential Impurities

Understanding the potential impurities is crucial for developing and validating appropriate analytical methods. Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation.

-

Unprotected 5-chloro-DL-tryptophan: Incomplete reaction or premature deprotection can lead to the presence of the free amino acid.

-

Di-Boc species: Over-protection can result in the formation of a di-Boc derivative, where the indole nitrogen is also protected.

-

Positional isomers: Impurities from the synthesis of 5-chloro-tryptophan could include other chloro-substituted isomers (e.g., 4-chloro, 6-chloro, 7-chloro-DL-tryptophan).

-

Oxidation products: The indole ring of tryptophan is susceptible to oxidation, leading to various degradation products.

-

Residual solvents: Solvents used in the synthesis and purification process may be present in the final product.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation: A standard HPLC system with a UV detector.

Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the compound and any less polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm.

-

Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure and identify any structural impurities.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Method:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α-proton and β-protons of the amino acid backbone, and the aromatic protons of the chloro-indole ring.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Key signals will correspond to the carbonyl carbons, the quaternary and methyl carbons of the Boc group, the α-carbon, and the carbons of the chloro-indole ring.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and identify impurities.

Instrumentation: A mass spectrometer with an ESI source.

Method:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Analysis: Infuse the sample directly or via an LC system. Observe the mass spectrum for the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺). Fragmentation of tryptophan derivatives can occur, and the Boc group is also susceptible to cleavage in the mass spectrometer.

Data Presentation and Visualization

Purity Data Summary

Table 3: Representative Purity Analysis Data for a Batch of this compound

| Analytical Method | Parameter | Result |

| HPLC (220 nm) | Purity | 98.5% |

| Known Impurity 1 (Unprotected) | 0.3% | |

| Unknown Impurity 1 | 0.2% | |

| ¹H NMR | Structural Confirmation | Conforms to structure |

| Mass Spectrometry | [M+H]⁺ | 339.1 |

| Residual Solvents (GC) | Acetone | < 50 ppm |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the purity analysis and a simplified representation of a potential signaling pathway where a peptide containing 5-chloro-tryptophan might be involved.

Caption: Workflow for the purity analysis of this compound.

References

Chemical stability and storage conditions of Boc-5-chloro-DL-tryptophan

An In-depth Technical Guide to the Chemical Stability and Storage of Boc-5-chloro-DL-tryptophan

For researchers, scientists, and drug development professionals, understanding the chemical stability and appropriate storage conditions of active pharmaceutical ingredients and key intermediates is paramount to ensuring the integrity and reproducibility of their work. This guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and potential degradation pathways of this compound.

Chemical Identity

This compound is a derivative of the amino acid tryptophan, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and a chlorine atom is substituted at the 5-position of the indole ring.

-

Molecular Formula: C₁₆H₁₉ClN₂O₄[1]

-

Molecular Weight: 338.79 g/mol

-

Structure:

-

The Boc protecting group is known for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions.[][3]

-

The indole ring of tryptophan is susceptible to oxidation.

-

The presence of a chlorine atom on the indole ring can influence its electronic properties and potential reactivity.

-

Recommended Storage and Handling

Proper storage and handling are crucial to prevent the degradation of this compound. The following conditions are recommended based on safety data sheets for similar compounds.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration at 4°C is often recommended.[4] | To slow down potential degradation reactions. |

| Atmosphere | Store in a dry, well-ventilated place under an inert atmosphere if possible.[5] | To prevent hydrolysis of the Boc group and oxidation of the indole ring. |

| Container | Keep container tightly closed.[5] | To prevent exposure to moisture and air. |

| Light | Protect from light.[4] | Tryptophan and its derivatives can be light-sensitive. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and bases.[6][7] | Strong acids will cleave the Boc group. Strong oxidizing agents can degrade the indole ring. |

For handling, it is advised to avoid dust formation and to use appropriate personal protective equipment, including gloves and eye protection.[6]

Chemical Stability and Potential Degradation Pathways

This compound is generally stable under recommended storage conditions.[6] However, deviation from these conditions can lead to degradation. The two primary points of lability in the molecule are the Boc-protecting group and the indole side chain.

Cleavage of the Boc-Protecting Group

The most common degradation pathway for Boc-protected amino acids is the acid-catalyzed cleavage of the Boc group. This reaction proceeds via the formation of a stable tert-butyl cation.

-

Conditions to Avoid: Contact with strong acids (e.g., trifluoroacetic acid, hydrochloric acid).[][8]

-

Degradation Product: 5-chloro-DL-tryptophan.

Degradation of the Indole Ring

The indole ring of tryptophan is susceptible to oxidation, which can lead to a variety of degradation products. The presence of the electron-withdrawing chlorine atom at the 5-position may influence the rate and products of oxidation compared to unsubstituted tryptophan. A common pathway for tryptophan degradation is the kynurenine pathway, which involves oxidative cleavage of the indole ring.[9][10][11][12][13]

-

Conditions to Avoid: Exposure to light, oxygen, and oxidizing agents.

-

Potential Degradation Products: N-formylkynurenine derivatives and other oxidized species.

Below is a diagram illustrating the primary degradation pathways.

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Assessment

To quantitatively assess the chemical stability of this compound, a formal stability study is recommended. The following is a general experimental protocol that can be adapted for this purpose.

Objective

To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) over a defined period.

Materials

-

This compound (test substance)

-

High-purity reference standard of this compound

-

HPLC grade solvents (e.g., acetonitrile, water, methanol)

-

Buffers for HPLC mobile phase

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Calibrated analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

pH meter

Experimental Workflow

The following diagram outlines the general workflow for a chemical stability study.

Caption: General workflow for assessing the chemical stability of a substance.

Procedure

-

Initial Analysis (Time = 0):

-

Characterize the initial batch of this compound for appearance, purity (by HPLC), and any other relevant physical properties. This will serve as the baseline.

-

-

Sample Preparation and Storage:

-

Accurately weigh samples of this compound into appropriate containers (e.g., amber glass vials with inert caps).

-

Place the samples in stability chambers under various conditions. A typical set of conditions for an accelerated stability study might include:

-

25°C / 60% Relative Humidity (RH)

-

40°C / 75% RH

-

Refrigerated (4°C) as a control

-

-

For photostability testing, expose a set of samples to a controlled light source as per ICH Q1B guidelines.

-

-

Time Points for Analysis:

-

Withdraw samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months for a long-term study, and shorter intervals for an accelerated study).

-

-

Analytical Method:

-

Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

-

Example HPLC Conditions (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% trifluoroacetic acid in water and (B) acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 280 nm).

-

Injection Volume: 10 µL.

-

-

-

Data Analysis:

-

At each time point, determine the purity of this compound and quantify any degradation products.

-

Plot the concentration of this compound against time for each storage condition to determine the degradation rate.

-

Based on the data, establish the recommended storage conditions and shelf-life.

-

Conclusion

This compound is a stable compound when stored under appropriate conditions. Key factors for maintaining its stability are protection from acidic environments, light, and oxidizing conditions. For critical applications in research and drug development, it is advisable to perform a formal stability study to establish a definitive shelf-life and to fully understand its degradation profile. The protocols and information provided in this guide offer a solid framework for the safe and effective use of this important chemical intermediate.

References

- 1. This compound | C16H19ClN2O4 | CID 22309411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. anaspec.com [anaspec.com]

- 5. BOC-5-CHLORO-L-TRYPTOPHAN - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. benchchem.com [benchchem.com]

- 9. Aerobic tryptophan degradation pathway in bacteria: novel kynurenine formamidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tryptophan Catabolism: Identification and Characterization of a New Degradative Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The kynurenine pathway of tryptophan degradation as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

5-Chlorotryptophan in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, function, and therapeutic potential. 5-Chlorotryptophan (5-Cl-Trp), a halogenated analog of tryptophan, has emerged as a valuable tool in peptide chemistry. Its unique electronic and steric properties, arising from the presence of a chlorine atom on the indole ring, offer several advantages. These include enhancing peptide stability, modulating biological activity, and serving as a sensitive fluorescent probe for studying molecular interactions. This guide provides a comprehensive overview of the potential applications of 5-chlorotryptophan in peptide chemistry, with a focus on practical experimental protocols and data presentation.

Naturally occurring in antibiotic non-ribosomal peptides like longicatenamycins and nonopeptins, 5-chlorotryptophan has demonstrated selective inhibitory activities, highlighting its potential in drug discovery.[1] Its incorporation into synthetic peptides allows for the systematic investigation of structure-activity relationships and the development of novel therapeutic leads.

Synthesis and Incorporation of 5-Chlorotryptophan into Peptides

The cornerstone of utilizing 5-chlorotryptophan is its efficient incorporation into peptide sequences. This is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Synthesis of Fmoc-L-5-Chlorotryptophan

While commercially available, Fmoc-L-5-chlorotryptophan can also be synthesized in the laboratory. A general approach involves the protection of the α-amino group of L-5-chlorotryptophan with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Experimental Protocol: Synthesis of Fmoc-L-5-Chlorotryptophan

-

Dissolution: Dissolve L-5-chlorotryptophan in a suitable aqueous basic solution, such as 10% sodium carbonate.

-

Addition of Fmoc-OSu: Slowly add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) in a solvent like acetone or dioxane to the amino acid solution while stirring vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the Fmoc-protected amino acid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and purify by recrystallization or column chromatography to yield pure Fmoc-L-5-chlorotryptophan.

A generalized workflow for this synthesis is depicted below.

Synthesis of Fmoc-L-5-Chlorotryptophan.

Solid-Phase Peptide Synthesis (SPPS) of 5-Chlorotryptophan-Containing Peptides

The standard Fmoc/tBu strategy is employed for the synthesis of peptides containing 5-chlorotryptophan. The indole side chain of tryptophan is susceptible to modification during the acidic cleavage step. While protection of the indole nitrogen with groups like formyl (For) or Boc is sometimes used for tryptophan, for 5-chlorotryptophan, the electron-withdrawing nature of the chlorine atom can offer some stability. However, for sensitive sequences or prolonged acid exposure, side-chain protection should be considered.

Experimental Protocol: Fmoc-SPPS of a 5-Cl-Trp Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing a 5-chlorotryptophan residue on a Rink Amide resin.

-

Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU (0.95 equivalents) and an amine base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid, using Fmoc-L-5-chlorotryptophan at the desired position in the sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Global Deprotection:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Treat the resin with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The use of scavengers is crucial to prevent side reactions with the indole ring.

-

Agitate the mixture for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the peptide by centrifugation and wash with cold ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

-

The cyclical nature of the SPPS process is illustrated in the following diagram.

References

The Biological Significance of Chlorinated Tryptophan Residues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chlorination of tryptophan residues, a post-translational modification mediated primarily by the enzyme myeloperoxidase (MPO) at sites of inflammation, is increasingly recognized for its significant biological implications. This technical guide provides an in-depth exploration of the formation, detection, and functional consequences of chlorinated tryptophan. It details the enzymatic machinery responsible for this modification, its impact on protein structure and function, and its emerging role in the pathology of various inflammatory and neurodegenerative diseases. Furthermore, this guide offers comprehensive experimental protocols for the analysis of chlorinated tryptophan and presents signaling pathways and experimental workflows in a clear, visual format to facilitate further research in this critical area of study.

Introduction

Tryptophan, an essential amino acid, is a precursor for the synthesis of vital biomolecules, including neurotransmitters and hormones. Beyond its canonical roles, the indole side chain of tryptophan is susceptible to various post-translational modifications, including oxidation and halogenation. The chlorination of tryptophan, resulting in the formation of chlorinated tryptophan residues within proteins, is a hallmark of inflammation-associated oxidative stress. This modification is primarily catalyzed by the heme enzyme myeloperoxidase (MPO), which is abundantly expressed in neutrophils.[1][2] During the "respiratory burst" of activated neutrophils, MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to generate hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[1][2] HOCl can then react with the indole ring of tryptophan residues in proteins, leading to their chlorination.

The formation of chlorinated tryptophan is not a random event; specific amino acid sequence motifs can direct this modification. For instance, the presence of a glycine residue adjacent to a tryptophan (the "WG" motif) has been shown to be a preferential target for chlorination by MPO-generated HOCl.[1] This specificity suggests a regulated process with distinct downstream functional consequences.

The introduction of a chlorine atom to the tryptophan indole ring can significantly alter the physicochemical properties of the amino acid, including its size, hydrophobicity, and electronic distribution. These changes can, in turn, impact protein structure, stability, and function, with implications for a range of physiological and pathological processes. This guide will delve into the core aspects of tryptophan chlorination, providing researchers with the necessary background and tools to investigate its biological significance.

Formation of Chlorinated Tryptophan

The primary pathway for tryptophan chlorination in vivo involves the activation of neutrophils and the subsequent release and activation of myeloperoxidase.

Myeloperoxidase-Mediated Chlorination

The enzymatic chlorination of tryptophan is a complex process that is initiated by the activation of neutrophils in response to inflammatory stimuli. This activation triggers a signaling cascade that leads to the assembly and activation of the NADPH oxidase complex on the phagosomal or plasma membrane. NADPH oxidase catalyzes the production of superoxide anion (O₂⁻), which is then converted to hydrogen peroxide (H₂O₂).

Myeloperoxidase, released from the azurophilic granules of neutrophils, utilizes H₂O₂ and chloride ions to produce hypochlorous acid (HOCl). HOCl is a powerful oxidant that can react with a variety of biological molecules, including the indole ring of tryptophan residues, to form chlorinated derivatives.

The proposed mechanism for the enzymatic chlorination of tryptophan by flavin-dependent halogenases involves the formation of a flavin hydroperoxide, which then reacts with chloride to form hypochlorous acid within a tunnel in the enzyme, guiding it to the tryptophan substrate.[3] Key amino acid residues, such as lysine and glutamate, are essential for this catalytic activity.[3]

Signaling Pathway for Myeloperoxidase Activation in Neutrophils

The activation of neutrophils and the subsequent release of MPO are tightly regulated by a complex signaling network. The following diagram illustrates the key steps in this pathway, from receptor activation to the production of hypochlorous acid.

Caption: Signaling pathway of neutrophil activation leading to MPO-mediated tryptophan chlorination.

Functional Consequences of Tryptophan Chlorination

The addition of a chlorine atom to the tryptophan indole ring can have profound effects on protein structure, stability, and function.

Impact on Protein Stability

While direct quantitative data on the thermodynamic stability of proteins with chlorinated tryptophan residues is limited, studies on the oxidation of tryptophan to N'-formylkynurenine or kynurenine, which also involves a modification of the indole ring, have shown a significant decrease in protein stability.[4] This suggests that modification of the bulky, hydrophobic tryptophan side chain can disrupt the intricate network of non-covalent interactions that maintain the protein's three-dimensional structure.

Table 1: Thermodynamic Parameters of Tryptophan-Modified Proteins (Oxidation)

| Protein | Modification | ΔTm (°C) | ΔΔG (kcal/mol) | Reference |

| Ribonuclease T1 | Trp59 oxidation | -10.5 | -2.3 | [4] |

| Lysozyme | Trp62 oxidation | -7.8 | -1.8 | [4] |

Note: Data represents the effects of tryptophan oxidation, which serves as a proxy for the potential impact of indole ring modification. Further research is needed to quantify the specific thermodynamic consequences of tryptophan chlorination.

Alteration of Enzyme Activity and Binding Affinity

The modification of tryptophan residues within the active site or at protein-protein interaction interfaces can significantly alter biological activity. While specific kinetic data for chlorinated tryptophan-containing proteins are scarce, studies on related modifications provide valuable insights. For example, progressive fluorination of a tryptophan residue involved in drug binding in the LmrR protein led to a 6- to 70-fold decrease in binding affinity.[5]

Table 2: Kinetic Parameters of Tryptophan Halogenase (PrnA) Mutants

| Enzyme Variant | Km (µM) | Vmax (relative to WT) | Reference |

| Wild-Type PrnA | 17.1 | 100% | [1] |

| PrnA S347A | ~17 | ~25% | [1] |

| PrnA W272F | 13.3 | Not significantly changed | [1] |

| PrnA W274F | 22.3 | Not significantly changed | [1] |

Note: This table shows the kinetic parameters of the enzyme responsible for tryptophan chlorination, not the effect of chlorination on a target protein. It highlights the sensitivity of enzymatic processes to amino acid modifications.

Role in Disease and as a Biomarker

The presence of chlorinated tryptophan has been implicated in several inflammatory and neurodegenerative diseases, and it is emerging as a potential biomarker for disease activity.

Inflammatory Diseases

In chronic inflammatory conditions such as rheumatoid arthritis, there is a significant alteration in tryptophan metabolism.[6][7] While direct measurement of chlorinated tryptophan in this context is still an active area of research, the elevated MPO activity in the synovial fluid of rheumatoid arthritis patients suggests a local environment conducive to its formation. The kynurenine/tryptophan ratio, an indicator of tryptophan breakdown, is associated with disease activity in rheumatoid arthritis, and tryptophan metabolites are being explored as predictive biomarkers.[7][8]

Neurodegenerative Diseases

Alterations in tryptophan metabolism have also been linked to neurodegenerative disorders like Alzheimer's disease.[9] Mass spectrometry-based methods are being developed to identify biomarkers for Alzheimer's disease in biological fluids, and tryptophan and its metabolites are among the candidates being investigated.[10][11][12] The role of chlorinated tryptophan in the neuroinflammatory component of these diseases is an area of growing interest.

Cancer

Tryptophan metabolism plays a multifaceted role in cancer biology, influencing immune evasion, cell proliferation, and metastasis.[13][14][15][16] The kynurenine pathway is often upregulated in tumors, contributing to an immunosuppressive microenvironment.[13][14][17] While the direct involvement of chlorinated tryptophan in cancer is not yet well-established, the inflammatory conditions associated with many cancers suggest that it may be formed and could contribute to disease progression.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of chlorinated tryptophan.

Synthesis of Chlorinated Tryptophan Standards

The availability of pure chlorinated tryptophan standards is essential for the accurate identification and quantification of this modification in biological samples.

Protocol 1: Synthesis of 6-Chloro-L-Tryptophan

This protocol is adapted from a general procedure for the synthesis of (S)-2-amino-3-(6-chloro-1H-indol-3-yl)propionic acid.[1]

-

Reaction Setup: Dissolve 6-chloroindole (1 eq) and L-serine (2 eq) in acetic acid.

-

Acetylation: Add acetic anhydride (10 eq) to the mixture.

-

Heating: Stir the reaction mixture at 73°C for 4 hours under an inert atmosphere (e.g., Argon).

-

Workup: Concentrate the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Purification of N-acetyl-6-chloro-D,L-tryptophan: Combine the organic layers, dry over sodium sulfate, and evaporate the solvent.

-

Enzymatic Resolution: Dissolve the N-acetyl-6-chloro-D,L-tryptophan in a phosphate buffer (pH 8.0) containing CoCl₂. Add Acylase I and stir at 37°C for 24 hours, maintaining the pH at 8.0 with LiOH.

-

Enzyme Inactivation and Filtration: Heat the mixture to 60°C for 5 minutes, cool to room temperature, and filter.

-

Purification of 6-Chloro-L-Tryptophan: Acidify the filtrate to pH ~3 with HCl and extract with ethyl acetate. The aqueous layer containing the product can be lyophilized.

Detection and Quantification by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of post-translational modifications.

Protocol 2: LC-MS/MS Analysis of Chlorinated Tryptophan in Protein Digests

This protocol provides a general framework for the analysis of chlorinated tryptophan. Optimization will be required for specific protein samples and mass spectrometry instrumentation.

-

Protein Digestion:

-

Reduce disulfide bonds in the protein sample with dithiothreitol (DTT).

-

Alkylate cysteine residues with iodoacetamide.

-

Digest the protein into peptides using a specific protease (e.g., trypsin).

-

-

Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

-

LC Separation:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high mobile phase B is used to elute the peptides.

-

-

MS/MS Analysis:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Acquisition Mode: Data-Dependent Acquisition (DDA) or Multiple Reaction Monitoring (MRM).

-

Precursor Ion Monitoring (for MRM): Monitor the m/z corresponding to the protonated peptide containing the chlorinated tryptophan.

-

Fragment Ion Monitoring (for MRM): Monitor specific fragment ions (y- and b-ions) that are characteristic of the chlorinated peptide.

-

-

Data Analysis:

-

Search the MS/MS data against a protein sequence database, including the mass shift for chlorination of tryptophan (+33.96 Da for ¹⁵Cl).

-

Manually validate the spectra of identified chlorinated peptides.

-

References

- 1. New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific enzymatic chlorination of tryptophan and tryptophan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential clinical biomarkers in rheumatoid arthritis with an omic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical modification of tryptophan residues and stability changes in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serum tryptophan-kynurenine metabolites served as biomarkers of disease activity in rheumatoid arthritis and linked to immune imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tryptophan metabolism in rheumatoid arthritis is associated with rheumatoid factor and predicts joint pathology evaluated by the Rheumatoid Arthritis MRI Score (RAMRIS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clinexprheumatol.org [clinexprheumatol.org]

- 9. Plasma metabolic profiling of Alzheimer's disease by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass spectrometry-based methods for robust measurement of Alzheimer's Disease biomarkers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Mass Spectrometry: A Platform for Biomarker Discovery and Validation for Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mechanisms and therapeutic significance of Tryptophan Metabolism and signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tryptophan metabolism and disposition in cancer biology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MYC promotes tryptophan uptake and metabolism by the kynurenine pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of tryptophan metabolism in cancers and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of Natural Products Containing 5-Chlorotryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological activity of natural products containing the rare amino acid 5-chlorotryptophan. The document focuses on the recently identified longicatenamycins and nonopeptins, discovered through a large-scale, high-throughput screening of an extensive actinomycete extract library.[1][2][3]

Introduction to 5-Chlorotryptophan-Containing Natural Products

Halogenated natural products represent a significant class of bioactive molecules with diverse therapeutic potential. The incorporation of a chlorine atom onto the tryptophan indole ring at the 5-position is a rare biosynthetic event, leading to compounds with unique chemical properties and biological activities. The recent discovery of two distinct families of non-ribosomal peptides, the longicatenamycins and the nonopeptins, containing 5-chlorotryptophan has highlighted the potential of specialized microbial metabolites as a source for novel antibiotic drug leads.[1][3]

These compounds were identified from a high-throughput screen designed to uncover inhibitors of the bacterial m1G37 tRNA methyltransferase (TrmD), an essential enzyme for bacterial protein synthesis and a promising target for new antibacterial agents.[1][2] The free amino acid 5-chlorotryptophan was identified as the key metabolite responsible for the selective inhibition of the engineered Escherichia coli strain used in the primary screen.[1][3]

Identified Natural Products

The primary families of natural products confirmed to contain 5-chlorotryptophan are the longicatenamycins and the nonopeptins, both isolated from Actinomycetota species.[1][3]

| Natural Product Family | Compound Name(s) | Source Organism | Description |

| Longicatenamycins | Longicatenamycin A, B, C, etc. | Kitasatospora sp. NPDC056731 | Cyclic hexapeptides.[3] The core structure of one congener is cyclo(glycyl-L-2-amino-6-methylheptanoyl-D-valyl-D-ornithyl-threo-beta-hydroxy-L-glutamyl-5-chloro-D-tryptophyl), with variations in amino acid composition among congeners. |

| Nonopeptins | Nonopeptin A, B, C, D | Nonomuraea sp. NPDC050556 | Diketopiperazine-containing heptapeptides.[1][3] These compounds also feature a rare 5-nitro-tryptophan moiety.[1][2] |

Quantitative Data

The biological activity of 5-chlorotryptophan and the nonopeptin congeners has been quantified through minimum inhibitory concentration (MIC) assays. Nonopeptin D was identified as the most potent of the newly discovered compounds, exhibiting broad-spectrum antibiotic activity.[1][2]

| Compound | Organism | MIC (µM) |

| 5-Chlorotryptophan | E. coli (trmD strain) | 12.5[1] |

| Nonopeptin D | Gram-negative pathogens | Broad-spectrum activity (specific MIC values to be fully disclosed)[2] |

Further quantitative data on the fermentation yields of these compounds and a comprehensive panel of MIC values are detailed in the supplementary information of the primary research publication by Bader et al.

Experimental Protocols

The following sections detail the methodologies employed in the discovery and characterization of 5-chlorotryptophan-containing natural products, based on the published research.[1][2][3]

High-Throughput Screening (HTS) for TrmD Inhibitors

A cell-based phenotypic high-throughput screen was developed using engineered strains of Escherichia coli. One strain expressed the bacterial tRNA methyltransferase (TrmD), while a control strain expressed the human equivalent (Trm5). The screen was designed to identify compounds that selectively inhibited the growth of the TrmD-expressing strain. Extracts from the Natural Products Discovery Center (NPDC) library, derived from 14,635 actinomycete strains, were screened.[1][2]

Fermentation of Producer Strains

The source organisms, Kitasatospora sp. NPDC056731 and Nonomuraea sp. NPDC050556, were cultivated in large-scale liquid fermentation to produce sufficient quantities of the target compounds for isolation and structural elucidation. The fermentation media and conditions were optimized to enhance the production of the 5-chlorotryptophan-containing peptides.

Isolation and Purification

The fermentation broths were subjected to a multi-step extraction and purification process. This typically involved:

-

Extraction: The whole-cell broth was extracted with an organic solvent (e.g., ethyl acetate) to capture the secondary metabolites.

-

Chromatography: The crude extract was then fractionated using a series of chromatographic techniques, including medium-pressure liquid chromatography (MPLC) with a C18 stationary phase, followed by high-performance liquid chromatography (HPLC) to isolate the pure compounds.

Structure Elucidation

The chemical structures of the isolated compounds were determined using a combination of spectroscopic and spectrometric techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition of the molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) were employed to elucidate the planar structure and stereochemistry of the peptides.

Visualizations